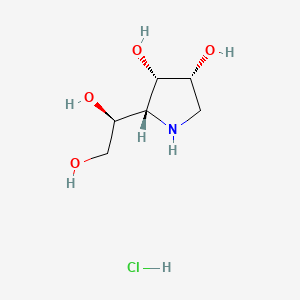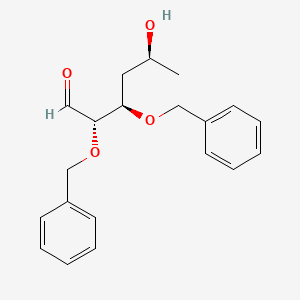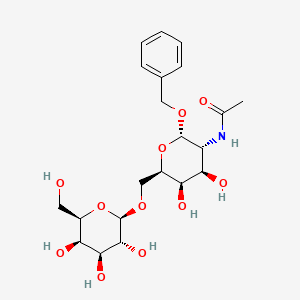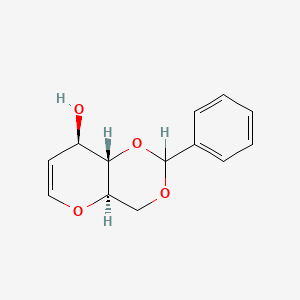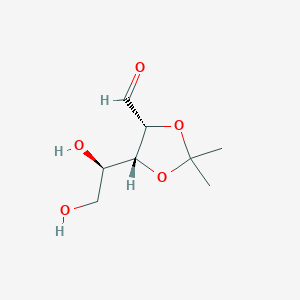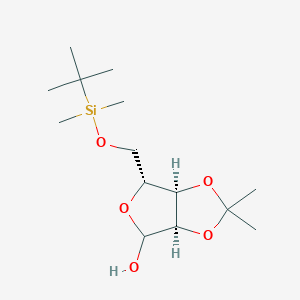![molecular formula C₃₁H₄₃F₃N₆O₈S B1140038 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3 CAS No. 207971-23-1](/img/structure/B1140038.png)
2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds showcases a range of methodologies, including efficient practical methods for synthesizing complex amines and carbene-generating heterobifunctional cross-linking reagents. For instance, Kato et al. (1997) described an efficient method for synthesizing (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine, a compound with relevance to receptor antagonism. This process involves the treatment of optically active aziridines with ethylenediamine and subsequent intramolecular reductive cyclization (Kato, Harada, & Morie, 1997). Similarly, Hatanaka et al. (1994) synthesized a biotinylated heterobifunctional cross-linking reagent bearing an aromatic diazirine, showcasing a different approach to crafting complex molecules for specific biochemical applications (Hatanaka, Hashimoto, & Kanaoka, 1994).
Molecular Structure Analysis
The molecular structure of related compounds, such as those incorporating diazirine groups, is crucial for their function, especially in photoaffinity labeling. The diazirine moiety serves as a photoactivatable carbene precursor, enabling covalent modification of target molecules upon UV irradiation. Studies like those by Lawrence et al. (2011) on 3-Aryl-3-(trifluoromethyl)diazirines reveal their utility in surface modification through covalent bonding, highlighting the importance of molecular structure in the functional application of these compounds (Lawrence et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving diazirine-based compounds are significant for creating photoaffinity labels. The reactivity of the carbene generated upon photolysis allows for selective modification of target biomolecules. For example, the work by Brunner et al. (1980) on 3-trifluoromethyl-3-phenyldiazirine illustrates the photolysis process and the subsequent generation of reactive carbenes capable of modifying nearby molecules, underscoring the chemical properties critical for biochemical labeling applications (Brunner, Senn, & Richards, 1980).
Scientific Research Applications
Enzyme Interaction Studies : Hashimoto et al. (2000) synthesized derivatives of 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid, including biotinylated compounds, to study phenylalanine ammonia-lyase (PAL). These compounds exhibited inhibitory activity and specific photolabeling of PAL, suggesting their use in studying enzyme interactions and regulation of phenylpropanoid biosynthesis (Hashimoto, Hatanaka, & Nabeta, 2000).
Photoaffinity Labeling in Biochemical Studies : Burkard et al. (2010) discussed the use of (Trifluoromethyl)diazirines as photoaffinity labels (PAL) in biochemical investigations, specifically in V-ATPase inhibition studies. This research underscores the utility of such compounds in creating covalent ligand-receptor bonds for biochemical analysis (Burkard et al., 2010).
Analysis of Protein Binding Sites : Hatanka et al. (1996) synthesized a photoreactive N-acetylglucosamine derivative incorporating the subject compound. This was used as a probe for UDP-galactose:N-acetylglucosamine beta-(1-->4)-galactosyltransferase (GalT), demonstrating its potential for analyzing acceptor substrate binding sites within protein structures (Hatanka et al., 1996).
Crosslinking in DNA/Protein Interaction Studies : Korshunova et al. (1999) synthesized a trifluoromethyldiazirine-containing compound for use in DNA/protein crosslinking. This research highlights the applicability of such chemicals in studying complex biological interactions (Korshunova et al., 1999).
Synthesis of Heterobifunctional Cross-linking Reagents : Frisch et al. (1996) reported the synthesis of new heterobifunctional reagents incorporating polyoxyethylene chains. These compounds are useful in conjugating peptides to liposomes, highlighting another research application of such chemical structures (Frisch, Boeckler, & Schuber, 1996).
Safety And Hazards
Future Directions
The future directions or potential applications of this compound are not specified in the search results1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
2-[2-[2-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)/t22-,24-,27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAZCDBRNFZKCC-DPPGTGKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43F3N6O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783690 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

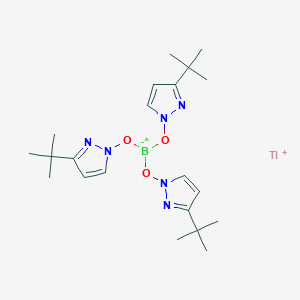
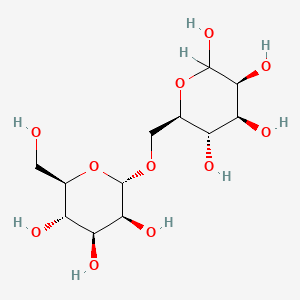

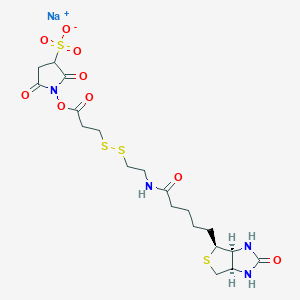
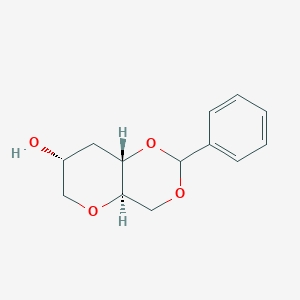
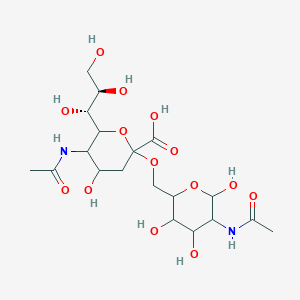
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
